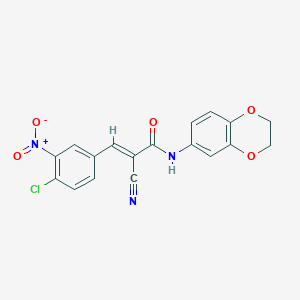![molecular formula C19H25N3O2S B5243462 N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-1-PHENYLMETHANESULFONAMIDE](/img/structure/B5243462.png)
N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-1-PHENYLMETHANESULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-1-PHENYLMETHANESULFONAMIDE is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a phenyl group, and a methanesulfonamide group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-1-PHENYLMETHANESULFONAMIDE typically involves the reaction of 4-(4-methylpiperazin-1-yl)benzyl chloride with phenylmethanesulfonamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-1-PHENYLMETHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-1-PHENYLMETHANESULFONAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-1-PHENYLMETHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit the activity of certain enzymes or receptors involved in cell proliferation and survival. The compound’s structure allows it to fit into the active sites of these targets, thereby blocking their function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide: Shares the piperazine and phenyl groups but differs in the acetamide moiety.
4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide: Contains a similar piperazine structure but has additional pyrimidine and benzamide groups.
Uniqueness
N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-1-PHENYLMETHANESULFONAMIDE is unique due to its combination of a piperazine ring, a phenyl group, and a methanesulfonamide group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-21-11-13-22(14-12-21)19-9-7-17(8-10-19)15-20-25(23,24)16-18-5-3-2-4-6-18/h2-10,20H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHWEPQDOVUNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5243385.png)
![2-[(3-methylphenyl)amino]-N'-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide (non-preferred name)](/img/structure/B5243389.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5243398.png)

![ethyl 4-[({[1-(benzoylamino)-2,2,2-trichloroethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5243419.png)
![(4Z)-4-[(4-butoxy-3-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B5243420.png)
![6-oxo-6H-benzo[c]chromen-3-yl methanesulfonate](/img/structure/B5243430.png)
![3-chloro-4-{[1-(1H-indol-3-ylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5243436.png)



![N,N-diethyl-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5243468.png)

![N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5243477.png)
